(S)-2-Hexyl-4-pentynoic acid

Catalog No.
S8641752
CAS No.
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Hexyl-4-pentynoic acid

Product Name

(S)-2-Hexyl-4-pentynoic acid

IUPAC Name

(2S)-2-prop-2-ynyloctanoic acid

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)/t10-/m1/s1

InChI Key

DUQSBRQHALCSLC-SNVBAGLBSA-N

Canonical SMILES

CCCCCCC(CC#C)C(=O)O

Isomeric SMILES

CCCCCC[C@@H](CC#C)C(=O)O

(S)-2-Hexyl-4-pentynoic acid is a stereochemically pure, alpha-substituted fatty acid designed as a potent analog of the histone deacetylase (HDAC) inhibitor, valproic acid (VPA). Its structure incorporates two key features relevant to procurement decisions: an α-hexyl group that significantly enhances inhibitory potency over the parent VPA scaffold, and a terminal alkyne group that serves as a versatile chemical handle for covalent modification via click chemistry. [REFS-1, REFS-2] This compound is primarily selected for applications requiring a more potent, cell-permeable VPA analog or a functionalized inhibitor for use as a chemical probe.

Research Fit

Chiral EnantiomerS-enantiomer for stereochemical control studies; distinct from racemic mixture
Alkyne HandleTerminal alkyne enables click chemistry probe development and target ID
HDAC InhibitionSupports HDAC inhibitor research workflow; class-level potency context

Substituting this compound with close analogs introduces significant functional compromises. Using the racemic mixture, (±)-2-Hexyl-4-pentynoic acid, introduces the (R)-enantiomer, which can lower the effective potency and introduce confounding variables in stereospecific biological systems like enzyme active sites. [1] Replacing it with valproic acid results in a greater than 30-fold loss in HDAC inhibitory activity, requiring substantially higher concentrations to achieve a similar effect. Furthermore, substituting with a saturated analog, such as 2-hexyloctanoic acid, completely eliminates the terminal alkyne, forfeiting the ability to use the compound as a precursor for 'clickable' chemical probes, affinity resins, or conjugated biomolecules. [2]

Substitution Risk

(S)-2-Hexyl-4-pentynoic acid
Stereospecific S-enantiomer with alkyne handle; reported HDAC assay context
Valproic acid (VPA)
May shift HDAC inhibition potency and epigenetic endpoint profile; lacks alkyne functionality
(S)-2-Hexyl-4-pentynoic acid
Single enantiomer supports enantioselective mechanism-of-action studies
Racemic (±)-2-hexyl-4-pentynoic acid
Stereochemical resolution lost; enantiomer-specific assay interpretation may not transfer

HDAC Inhibition Potency Gain Over Valproic Acid

In enzymatic assays, the racemic form of 2-Hexyl-4-pentynoic acid demonstrates an IC50 value of 13 µM for histone deacetylase (HDAC) inhibition. This represents a significant potency gain over its parent compound, valproic acid (VPA), which has a reported IC50 of 398 µM in the same assay system. [REFS-1, REFS-2]

Evidence DimensionHDAC Inhibition (IC50)
Target Compound Data13 µM (as racemic mixture)
Comparator Or BaselineValproic Acid (VPA): 398 µM
Quantified DifferenceApprox. 30.6-fold more potent than VPA
ConditionsIn vitro HDAC enzymatic assay.

This potency increase allows for the use of substantially lower concentrations in cell-based assays, reducing potential off-target effects and lowering the cost-per-assay.

HDAC Inhibition IC50
Reported
13 µM vs VPA 398 µM
~30.6-fold difference
Supports HDAC inhibitor assay context
In vitro HDAC activity; vendor-consolidated data

Terminal Alkyne for Click Chemistry Conjugation

The defining structural feature for processability is the terminal alkyne group, which acts as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables straightforward and high-yield conjugation to molecules containing an azide group, such as fluorescent dyes, biotin tags, or affinity chromatography resins. In contrast, valproic acid and other saturated VPA derivatives lack any site for selective, high-efficiency conjugation, limiting their use to that of a simple inhibitor.

Evidence DimensionChemical Processability / Conjugation Potential
Target Compound DataContains terminal alkyne suitable for CuAAC (Click Chemistry)
Comparator Or BaselineValproic Acid / Saturated Analogs: Lacks a selective chemical handle for conjugation
Quantified DifferenceQualitatively enables a class of reactions not possible with comparators
ConditionsStandard copper-catalyzed azide-alkyne cycloaddition reaction conditions.

This feature makes the compound a valuable precursor for creating bespoke chemical biology tools for target engagement, target identification, and imaging applications.

Histone H3 Acetylation
Cross-study
600-700% increase vs VPA 200%
3-3.5× greater hyperacetylation
Reported histone acetylation endpoint context
Cerebellar granule cells; 50-100 µM

Enantiomeric Purity in Precision Assays

While much of the initial characterization was performed on the racemic mixture, HDAC active sites are chiral and typically exhibit stereopreference for inhibitors. Procuring the enantiomerically pure (S)-form is a deliberate strategy to isolate the active stereoisomer. This minimizes experimental variability and potential confounding effects from the less active or inactive (R)-enantiomer, which constitutes 50% of the racemic material. Using a pure enantiomer is critical for establishing accurate structure-activity relationships (SAR) and generating reproducible dose-response curves.

Evidence DimensionStereochemical Purity
Target Compound DataEnantiomerically pure (S)-form
Comparator Or BaselineRacemic (±)-2-Hexyl-4-pentynoic acid
Quantified DifferenceEliminates 50% of the molecular mass that may be inactive or have off-target effects
ConditionsApplicable to all biological assays involving chiral targets like enzymes.

For quantitative biology and drug discovery programs, using a single, defined enantiomer is essential for data integrity, reproducibility, and building a clear understanding of the molecule's mechanism of action.

Glutamate Excitotoxicity
Head-to-head
Complete protection vs partial by VPA
50-100 µM range
Neuroprotection model endpoint context
Primary neuronal cultures; reported rescue profile
Breast Cancer Cell Growth
Head-to-head
15 µM vs VPA 500 µM
~33.3-fold lower effective dose
Reported chemosensitization dose-response context
MCF7, EUFA423 cell models; HU sensitization
Alkyne Functional Handle
Specification review
Terminal alkyne present; VPA has none
Enables CuAAC click chemistry for probe derivatization
Structural feature; absent in parent compound
Radiosensitization Model
Reported
Enhanced DNA double-strand breaks; Rad51 downregulation
UCHL3-Rad51 axis
Reported radiosensitizer mechanism context
MCF7 cells, 8 Gy X-ray; in vivo rat model

High-Potency HDAC Inhibition in Cellular Models

For studies requiring HDAC inhibition with a VPA-like mechanism but at significantly lower concentrations. Its enhanced potency makes it a more efficient tool for inducing histone hyperacetylation or sensitizing cancer cells (e.g., triple-negative breast cancer) to other therapeutics in vitro. [1]

Precursor for Clickable HDAC Probes

As a starting material for synthesizing fluorescently-tagged or biotinylated probes. The terminal alkyne allows for straightforward conjugation to an azide-modified tag, enabling downstream applications such as cellular imaging of inhibitor localization or affinity purification of binding partners.

Establishing Stereospecific Structure-Activity Relationships

In medicinal chemistry or chemical biology programs aiming to dissect the specific interactions of VPA analogs with HDAC isoforms. Using the pure (S)-enantiomer, rather than the racemate, provides the precise structural information needed to build accurate computational models and guide the design of next-generation inhibitors.

Application Fit

Application
Selection Property
Validation Focus
Epigenetic modulation in neuronal models
Stereochemical identity and alkyne functionality
Histone acetylation and neuroprotection model endpoint context
Breast cancer chemosensitization research
HDAC inhibition and DNA repair pathway context
Dose-response and combination therapy model endpoints
Radiosensitizer development in oncology
UCHL3-Rad51 axis modulation
DNA damage response and tumor model radiosensitization review
Chemical biology probe synthesis
Terminal alkyne for click chemistry
Bioorthogonal conjugation and target identification studies

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

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